
((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane: is a complex organic compound that features a combination of bromine, boron, and silicon atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the bromine and silicon sites.
Reduction: Reduction reactions may target the bromine atom, converting it to a less reactive form.
Substitution: The compound is prone to substitution reactions, especially at the bromine and boron sites, where nucleophiles can replace these atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution with an amine could produce an aminated compound.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound is valuable for its role in cross-coupling reactions, which are essential for constructing complex molecular architectures. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may serve as intermediates in the synthesis of biologically active molecules. These derivatives can be used in drug discovery and development processes.
Industry: In the industrial sector, this compound finds applications in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key building block in material science.
Mecanismo De Acción
The mechanism of action of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane primarily involves its role as a reagent in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura coupling reaction is a key pathway, where the compound acts as a boronic acid derivative. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, ultimately forming a new carbon-carbon bond .
Comparación Con Compuestos Similares
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the boron and bromine functionalities and is used in similar cross-coupling reactions.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: The uniqueness of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane lies in its combination of bromine, boron, and silicon atoms, which provides a versatile platform for various chemical transformations. Its structure allows for multiple functionalization opportunities, making it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C27H38BBrO2Si |
|---|---|
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
2-[8-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C27H38BBrO2Si/c1-18(2)32(19(3)4,20(5)6)15-14-21-12-11-13-22-16-23(17-24(29)25(21)22)28-30-26(7,8)27(9,10)31-28/h11-13,16-20H,1-10H3 |
Clave InChI |
DKGVUUOOBIJMDT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)C(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


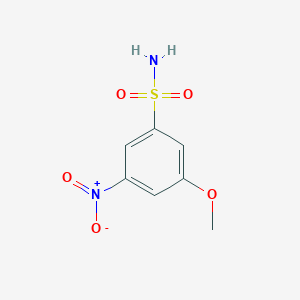
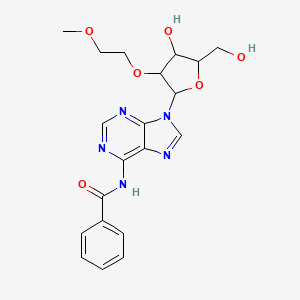
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
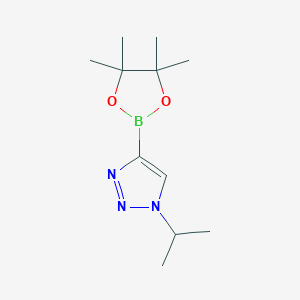
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)

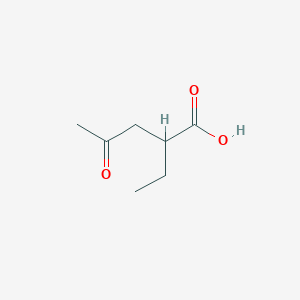
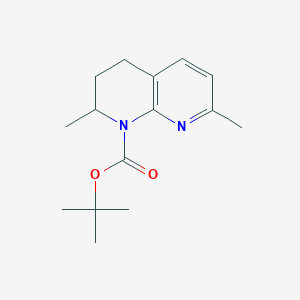
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)

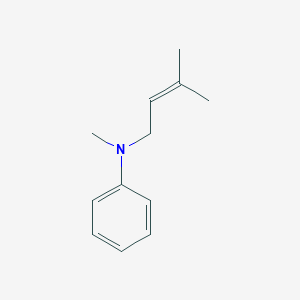
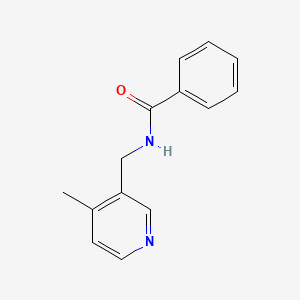
![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
